![molecular formula C20H20N6O3 B3008048 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone CAS No. 1351618-07-9](/img/structure/B3008048.png)
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazole ring, a pyridazine ring, a piperazine ring, and a dihydrobenzo[b][1,4]dioxin ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is a core component of many natural products and commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple heterocyclic rings, including an imidazole ring, a pyridazine ring, a piperazine ring, and a dihydrobenzo[b][1,4]dioxin ring . These rings are connected in a specific arrangement, contributing to the overall complexity of the molecule.Scientific Research Applications
Antibacterial and Antimicrobial Activity
Imidazole derivatives have been recognized for their antibacterial and antimicrobial properties . The presence of the imidazole ring in the compound suggests potential use in developing new antibacterial agents, particularly against resistant strains of bacteria. This could be pivotal in addressing the growing concern of antibiotic resistance.
Antitumor and Anticancer Research
Compounds containing imidazole rings have shown promise in antitumor activity . The compound’s structure could be explored for its potential efficacy in inhibiting cancer cell growth, making it a candidate for further research in cancer treatment.
Anti-inflammatory Applications
The imidazole moiety is known to exhibit anti-inflammatory properties . This compound could be investigated for its effectiveness in reducing inflammation, which is a common pathway in many chronic diseases, including arthritis and cardiovascular diseases.
Antioxidant Properties
Imidazole derivatives can also serve as antioxidants . The compound could be studied for its ability to neutralize free radicals, which are implicated in various degenerative diseases and aging processes.
Neuroprotective Agent
Given the therapeutic potential of related structures in neurodegenerative diseases like Alzheimer’s , this compound could be researched for its neuroprotective properties, possibly offering a new avenue for the treatment of such conditions.
Antiprotozoal and Antibacterial Therapy
The compound’s structure is similar to other molecules that have been used in antiprotozoal and antibacterial therapies . It could be valuable in the treatment of diseases caused by protozoan parasites, such as malaria.
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of imidazole-containing compounds . Additionally, the development of more efficient synthetic routes for this and similar compounds could be a focus of future research.
Mechanism of Action
Target of Action
Compounds containing an imidazole ring, such as this one, have been known to exhibit a broad range of biological activities . They have been used in the development of various drugs, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic agents .
Mode of Action
Compounds containing an imidazole ring are known to interact with various biological targets, leading to a wide range of effects . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.
Biochemical Pathways
Imidazole-containing compounds are known to interact with a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Pharmacokinetics
Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which could potentially impact their bioavailability.
Result of Action
Given the broad range of biological activities associated with imidazole-containing compounds , it can be inferred that the effects could be diverse, depending on the specific targets and the nature of the interactions.
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-3-yl-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3/c27-20(17-13-28-15-3-1-2-4-16(15)29-17)25-11-9-24(10-12-25)18-5-6-19(23-22-18)26-8-7-21-14-26/h1-8,14,17H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJTPNQDUMPHCQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

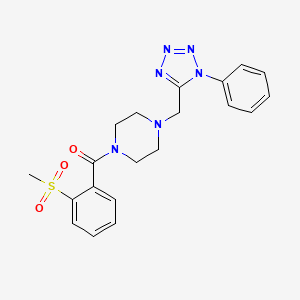

![(3-Chlorophenyl)-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone](/img/structure/B3007972.png)
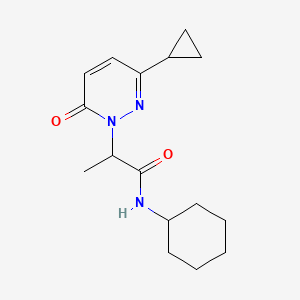
![2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile](/img/structure/B3007975.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3007977.png)
![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3007980.png)
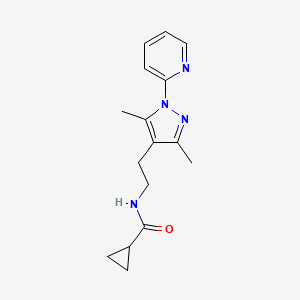
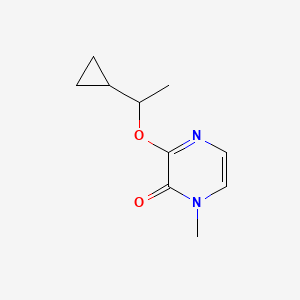
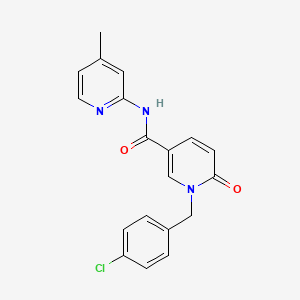
![N1-(3-(1H-imidazol-1-yl)propyl)-N2-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3007986.png)
![(3aR,5R,6S,6aR)-5-[(Dimethylamino)methyl]-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3007987.png)
